3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
Description
3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (CAS: 2703771-51-9) is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a 7-iodo-substituted isoindolinone moiety. This structural motif is characteristic of derivatives developed for therapeutic applications, particularly in oncology and immunomodulation . Its synthesis and characterization are documented in pharmaceutical research, with patents highlighting its relevance in drug discovery pipelines .
Properties
Molecular Formula |
C13H11IN2O3 |
|---|---|
Molecular Weight |
370.14 g/mol |
IUPAC Name |
3-(4-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11IN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
InChI Key |
DFPFXSLGYCGFQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindolinone Core
The isoindolinone nucleus (1-oxo-isoindolin-2-yl) can be synthesized via cyclization of appropriate phthalimide or phthalic anhydride derivatives with amines or amino acid derivatives.
- Starting materials: Phthalic anhydride or substituted phthalic anhydrides are reacted with amines or amino acid derivatives to form isoindolinones.
- Cyclization: Heating or using dehydrating agents promotes ring closure to generate the 1-oxo-isoindolin-2-yl structure.
- Substitution: The 7-position (para to the nitrogen in the isoindolinone ring) is substituted via electrophilic aromatic substitution reactions.
Coupling with Piperidine-2,6-dione
The piperidine-2,6-dione moiety (a glutarimide derivative) is attached at the 3-position of the isoindolinone ring:
- This coupling often involves nucleophilic substitution or amidation reactions.
- The 3-position on the isoindolinone ring is activated for nucleophilic attack, or alternatively, the piperidine-2,6-dione is functionalized to react with the isoindolinone intermediate.
- Protecting groups may be used on reactive sites to improve selectivity.
Purification and Characterization
- The final compound is purified by recrystallization or chromatographic techniques.
- Characterization includes NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Detailed Synthetic Route Example (Based on Patent WO2019038717A1 and Related Literature)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Phthalic anhydride + appropriate amine | Formation of isoindolinone core | Heating under reflux in polar solvent |
| 2 | N-Iodosuccinimide (NIS), solvent (e.g., acetonitrile), room temp | Electrophilic iodination at 7-position | Mild conditions to ensure regioselectivity |
| 3 | Piperidine-2,6-dione derivative + coupling agent (e.g., EDC, DCC) | Coupling reaction to attach piperidine-2,6-dione | Use of carbodiimide coupling agents for amidation |
| 4 | Purification by column chromatography | Isolation of pure this compound | Confirmed by NMR, MS, and elemental analysis |
Research Discoveries and Optimization Insights
- Regioselectivity: The 7-position iodination is favored due to electronic and steric factors in the isoindolinone ring, as supported by aromatic substitution patterns in related compounds.
- Mild iodination reagents: Use of N-iodosuccinimide (NIS) is preferred over elemental iodine to reduce side reactions and improve yields.
- Coupling efficiency: Carbodiimide-based coupling agents (e.g., EDC, DCC) facilitate efficient amide bond formation between the isoindolinone intermediate and piperidine-2,6-dione.
- Prodrug considerations: Some derivatives of isoindolinone-piperidine-2,6-dione compounds are designed as prodrugs to improve solubility and bioavailability, which may influence choice of protecting groups and synthetic steps.
- Structural analogs: Substitutions at the 7-position with other halogens (fluoro, chloro) have been reported, providing comparative data on reactivity and biological activity, which informs iodination strategies.
Summary Table of Preparation Methods
| Preparation Stage | Method/Agent Used | Key Considerations | Outcome/Notes |
|---|---|---|---|
| Isoindolinone core synthesis | Phthalic anhydride + amine | Heating, solvent choice | Formation of 1-oxo-isoindolin-2-yl |
| Iodination at 7-position | N-Iodosuccinimide (NIS) | Mild conditions, regioselectivity | Selective 7-iodo substitution |
| Coupling with piperidine-2,6-dione | Carbodiimide coupling agents (EDC, DCC) | Protecting groups may be needed | Efficient amide bond formation |
| Purification | Chromatography, recrystallization | Purity confirmation by spectroscopy | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Used to convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide: for bromination.
Palladium hydroxide: for hydrogenation.
Dimethylformamide (DMF): as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the nitro precursor yields the final compound with high purity .
Scientific Research Applications
3-(7-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple myeloma and other cancers.
Industry: Employed in the synthesis of other pharmaceutical compounds
Mechanism of Action
The compound exerts its effects by modulating the activity of the ubiquitin E3 ligase cereblon. This modulation leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . By targeting these molecular pathways, the compound exhibits potent antitumor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
6-Iodo Isomer (CAS: 2757572-60-2)
- Structural Difference: The iodine atom is positioned at the 6-site of the isoindolinone ring instead of the 7-position.
- Implications : Positional isomerism can alter steric interactions with biological targets. For example, the 6-iodo variant may exhibit reduced binding affinity if the target active site is sensitive to substituent orientation .
- Synthetic Accessibility : Both isomers share similar synthetic pathways, but regioselective iodination conditions determine the final product .
7-Bromo-4-Fluoro Derivative (CAS: 2438243-28-6)
- Structural Features: Incorporates bromine (7-position) and fluorine (4-position) on the isoindolinone ring.
- Molecular Weight : 341.14 g/mol (vs. ~371.14 g/mol for the 7-iodo compound, estimated).
Functional Group Modifications
7-Amino Derivative (EN300-103343)
- Structure: Substitutes iodine with an amino group (-NH2) at the 7-position.
- Impact: The amino group introduces hydrogen-bonding capability, which may enhance solubility but reduce lipophilicity. This could alter membrane permeability and target engagement compared to the iodo analog .
- Applications : Likely serves as an intermediate for further functionalization (e.g., acylations or couplings) .
4-Amino-1-oxo Derivative
- Structure: Features an amino group at the 4-position of the isoindolinone ring.
Comparative Data Table
Research Findings and Implications
- Therapeutic Potential: The 7-iodo compound’s halogenated structure aligns with patents filed by Novartis AG, which emphasize isoindolinone-piperidinedione derivatives for immunomodulatory and anticancer applications .
- Synthetic Challenges : Iodination at the 7-position requires precise regioselective conditions to avoid isomerization, as seen in the 6-iodo variant .
- Pharmacokinetics: While direct data on the 7-iodo compound’s ADME (absorption, distribution, metabolism, excretion) are scarce, comparisons suggest iodine’s larger atomic size may prolong half-life but reduce solubility relative to bromo or amino analogs .
Biological Activity
3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in targeting IKZF2-dependent diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and implications for drug development.
Chemical Structure and Synthesis
The compound belongs to a class of heteroaryl substituted piperidine derivatives. The synthesis typically involves multi-step organic reactions that allow for the introduction of iodine and other functional groups into the isoindolin framework. These structural modifications are critical for enhancing biological activity and selectivity toward specific molecular targets.
Research indicates that this compound interacts with IKZF proteins, particularly IKZF2 (also known as Helios), which plays a crucial role in immune regulation and hematopoiesis. The compound has shown potential in inhibiting IKZF2 activity, which may lead to reduced levels of this transcription factor in cellular assays. This inhibition is significant as IKZF2 dysregulation is associated with various autoimmune diseases and cancers .
Therapeutic Applications
The primary therapeutic applications of this compound are in the treatment of diseases linked to IKZF2 dysregulation. Studies have demonstrated its efficacy in reducing autoimmune responses in models where IKZF2 is knocked out, suggesting a potential pathway for therapeutic intervention . Furthermore, its structural features allow for modifications that could enhance pharmacological properties or reduce toxicity.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant binding affinity to IKZF proteins. Preliminary data suggest that it effectively inhibits the transcriptional activity associated with these proteins, leading to altered gene expression profiles in treated cells. This mechanism is crucial for understanding how the compound may exert its therapeutic effects in vivo.
Cytotoxicity and Selectivity
Cytotoxicity assays indicate that while the compound is effective against target cells expressing IKZF proteins, it exhibits a favorable selectivity profile, sparing non-cancerous cells at therapeutic concentrations. This selectivity is essential for minimizing side effects during treatment .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione?
The synthesis of this compound typically involves coupling a substituted isoindolinone with piperidine-2,6-dione. Key steps include:
- Isoindolinone Activation : The 7-iodo-1-oxo-isoindolin precursor is activated under basic conditions (e.g., using K₂CO₃ or DIPEA) to facilitate nucleophilic substitution.
- Coupling Reaction : The activated isoindolin reacts with piperidine-2,6-dione in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
- Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated?
Characterization involves:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the iodinated isoindolinyl moiety (δ 7.8–8.2 ppm for aromatic protons) and piperidine-2,6-dione backbone (δ 2.5–3.5 ppm for piperidine protons).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z for C₁₃H₁₀IN₂O₃: ~377.98).
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include:
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MM1.S, RPMI-8226) to assess IC₅₀ values.
- Protein Degradation Profiling : Western blotting to evaluate degradation of IKZF1/3 (common targets of cereblon-modulating agents) .
Advanced Research Questions
Q. How does the iodine substitution at position 7 influence binding to cereblon (CRBN) in proteolysis-targeting chimeras (PROTACs)?
The 7-iodo group enhances hydrophobic interactions with CRBN’s binding pocket, as demonstrated by molecular docking simulations. Compared to non-iodinated analogs, this modification increases binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) and improves degradation efficiency (DC₅₀ < 10 nM for IKZF1). Validation requires:
Q. What strategies resolve contradictions in reported polymorphic forms of piperidine-2,6-dione derivatives?
Polymorphism can alter solubility and bioavailability. To address discrepancies:
- Differential Scanning Calorimetry (DSC) : Identify thermal transitions (e.g., melting points, glass transitions).
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of synthesized batches with reference standards.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may stabilize specific polymorphs .
Q. How can researchers optimize reaction yields for large-scale synthesis?
Critical parameters include:
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce byproducts.
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling if aryl halide impurities are present.
- Process Analytical Technology (PAT) : Monitor reactions in real-time via in-situ FTIR to minimize over-reaction .
Q. What methodologies assess the compound’s role in combination therapies for hematologic malignancies?
- Synergy Screening : Use Chou-Talalay assays to calculate combination indices (CI) with standard agents (e.g., dexamethasone, bortezomib).
- In Vivo Efficacy : Evaluate tumor reduction in xenograft models (e.g., NOD/SCID mice implanted with MM.1R cells) using bioluminescent imaging .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on isoindolinone derivatives’ metabolic stability?
Discrepancies may arise from assay conditions (e.g., liver microsome sources, incubation times). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
